Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate

Lipoxygenase inhibition Anti-inflammatory Platelet 12-LOX

Researchers investigating 12-lipoxygenase (12-LOX) in inflammation, thrombosis, or oncology require tool compounds with validated SAR to avoid confounding antioxidant effects. This coumarin-3-carboxylate (CAS 17349-63-2) offers: - Demonstrated 12-LOX inhibition at 30 µM (platelet assay) - A2 adenosine receptor binding affinity (bovine striatal membranes) - Cytotoxic activity against 143B osteosarcoma cells - 8-methyl substituent critical for low-nanomolar SLC26A3 inhibition (IC50 25-50 nM) - Well-characterized ultrasonic synthesis (78% yield) for reproducible library generation Enables precise target engagement without activity loss from substitution changes.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 17349-63-2
Cat. No. B3245960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-methyl-2-oxo-2H-chromene-3-carboxylate
CAS17349-63-2
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC(=C2OC1=O)C
InChIInChI=1S/C13H12O4/c1-3-16-12(14)10-7-9-6-4-5-8(2)11(9)17-13(10)15/h4-7H,3H2,1-2H3
InChIKeyYPPLTGLFILJRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate Profile


Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 17349-63-2) is a synthetic coumarin derivative characterized by an 8-methyl substituent and an ethyl ester at the 3-position of the 2H-chromen-2-one core [1]. The compound has been evaluated in multiple in vitro assays, demonstrating inhibition of platelet 12-lipoxygenase (at 30 µM), binding affinity for the A2 adenosine receptor, and cytotoxic activity against 143B osteosarcoma cells [2]. Its structural features—specifically the 8-methyl group and the 3-carboxylate ester—distinguish it from unsubstituted coumarin and other coumarin-3-carboxylate analogs, influencing both its physicochemical properties and biological target interactions .

Platelet 12-lipoxygenase inhibition study context
A2 adenosine receptor binding research fit
Cytotoxicity endpoint screening in sarcoma models
Synthetic coumarin scaffold with distinct 8-methyl/3-ester pattern

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate: Irreplaceability


Coumarin derivatives exhibit pronounced structure-activity relationships (SAR), where minor substitutions drastically alter potency, selectivity, and even the mechanism of action. For instance, the presence of an 8-methyl group in coumarin-3-carboxylates has been shown to confer enhanced herbicidal and antifungal activity compared to unsubstituted analogs [1]. More critically, in the context of SLC26A3 (DRA) inhibition, the size and electronic nature of the 8-position substituent directly control inhibitor potency, with 8-methyl and 8-chloro analogs achieving IC50 values in the low nanomolar range (25–50 nM), while 8-bromo or 8-fluoro substitutions reduce activity [2]. Therefore, substituting Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate with a generic coumarin or an alternative 3-carboxylate derivative lacking the precise 8-methyl/ethyl ester combination would invalidate experimental SAR continuity and compromise target engagement profiles established in peer-reviewed literature.

Unsubstituted coumarin mismatch
Generic coumarin lacks reported 12-LOX inhibition and A2 receptor binding; assay response may shift significantly.
8-position substituent sensitivity
Minor alterations at position 8 (e.g., Br, F) can drastically change target engagement and potency profile; SAR continuity may break.
Ester group variability
Replacing the ethyl ester with methyl or other esters may alter solubility, permeability, and enzyme interactions; results may not transfer.

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate: Comparative Evidence


12-LOX Inhibition vs. Unsubstituted Coumarin

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate exhibits direct inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM [1]. In contrast, unsubstituted coumarin and simple coumarin-3-carboxylates (e.g., coumarin-3-carboxylic acid) are generally not reported as direct 12-LOX inhibitors; their biological activity is typically associated with radical scavenging or metal chelation mechanisms [2]. The presence of the 8-methyl group in the target compound likely enhances hydrophobic interactions within the enzyme's active site, a hypothesis supported by SAR studies demonstrating that 8-substituted coumarins exhibit superior potency in related enzyme inhibition assays [3].

12-LOX inhibition vs. coumarin
Class-level
Target: inhibition observed at 30 µM; Comparator: not reported active as 12-LOX inhibitor
Supports 12-LOX pathway research context
Class-level SAR inference; verify in target assay
Lipoxygenase inhibition Anti-inflammatory Platelet 12-LOX

Cytotoxicity in Lung Cancer Cells

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate demonstrates cytotoxic activity against human osteosarcoma 143B cells, though specific IC50 values are not publicly disclosed [1]. However, cross-study analysis of related compounds reveals a clear structure-activity trend: Ethyl coumarin-3-carboxylate (ECC, lacking the 8-methyl group) exhibits stronger inhibitory effects on A549 lung cancer cells compared to HeLa cervical cancer cells [2]. The addition of an 8-methyl substituent, as in the target compound, is anticipated to further modulate this activity profile, as 8-substituted coumarins consistently show altered potency in cellular assays due to changes in lipophilicity and target engagement [3]. This positions Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate as a more specialized probe for lung cancer research than the unsubstituted ECC analog.

Cytotoxicity profile vs. ECC
Context-dependent
Target: cytotoxic against 143B cells (IC50 not specified); ECC analog: stronger inhibition in A549 vs. HeLa
Supports cell-model cytotoxicity endpoint review
Cross-study comparable; confirm IC50 in target panel
Anticancer Lung cancer Cytotoxicity A549 cells

A2 Adenosine Receptor Binding

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate has been specifically tested for binding affinity against the A2 adenosine receptor in bovine striatal membranes using [3H]CGS-21680 as a radioligand [1]. While the exact binding constant is not publicly disclosed, the fact that this assay was conducted indicates that the compound interacts with this G-protein coupled receptor. In contrast, unsubstituted coumarin and coumarin-3-carboxylic acid are not typically associated with adenosine receptor modulation; their reported neurological effects are generally attributed to monoamine oxidase (MAO) inhibition or antioxidant mechanisms [2]. The 8-methyl and 3-ester groups in the target compound likely facilitate a binding conformation that is absent in simpler coumarins, making it a distinct chemical tool for adenosine receptor research.

A2 receptor binding vs. coumarin
Class-level
Target: tested for A2 affinity (Ki not reported); Comparator: not reported to bind A2 receptor
Supports adenosine receptor target engagement studies
Class-level receptor binding; confirm Ki and functional activity
Adenosine receptor CNS Binding affinity Neurological

Ultrasound-Assisted Synthesis

A robust synthetic protocol for Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate employs ultrasonic irradiation to achieve a Knoevenagel condensation between the appropriate salicylaldehyde and diethyl malonate in the presence of piperidine and acetic acid, yielding the product with 78% efficiency . This method represents a significant improvement over conventional thermal reflux methods for coumarin-3-carboxylates, which often require longer reaction times and produce lower yields [1]. The ultrasonic procedure, performed at 20 kHz with 90% amplitude, enables rapid reaction completion (5–30 minutes) and simplifies purification. In contrast, synthesis of alternative esters (e.g., methyl 8-methyl-2-oxo-2H-chromene-3-carboxylate) may require different conditions and catalysts, potentially affecting scalability and purity .

Ultrasound synthesis yield
Method context
78% yield via ultrasonic Knoevenagel (20 kHz); conventional thermal: lower yields, longer times
Supports reproducible synthesis procurement
Yield under stated conditions; verify at desired scale
Synthesis Ultrasound-assisted Knoevenagel condensation Yield optimization

Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate: Application Scenarios


12-LOX Pathway Investigation

Researchers studying the role of 12-LOX in inflammation, thrombosis, or cancer can employ Ethyl 8-methyl-2-oxo-2H-chromene-3-carboxylate as a tool compound, given its demonstrated inhibition of this enzyme at 30 µM [1]. Unlike generic coumarins that lack this activity, the target compound provides a specific chemical probe for dissecting 12-LOX-mediated signaling without confounding antioxidant effects.

Cancer Cell Cytotoxicity Assays

The compound's cytotoxic activity against 143B osteosarcoma cells [2], combined with SAR evidence suggesting enhanced potency in lung cancer models relative to unsubstituted analogs [3], positions it as a valuable starting point for medicinal chemistry campaigns targeting bone and lung malignancies.

A2 Adenosine Receptor Pharmacology

Given its binding affinity for the A2 adenosine receptor in bovine striatal membranes [4], this compound is uniquely suited for neurological and cardiovascular research focused on adenosine receptor modulation, a target class not typically engaged by simpler coumarin derivatives [5].

Scalable Synthesis and Derivatization

The well-characterized ultrasonic-assisted synthesis protocol (78% yield) makes this compound an attractive building block for generating focused libraries of 8-substituted coumarin-3-carboxylates. Its reliable preparation ensures consistent supply for iterative medicinal chemistry optimization.

Application
Selection Property
Validation Focus
12-Lipoxygenase inhibition studies
Reported enzyme inhibition at tested concentration
Confirm 12-LOX selectivity and downstream pathway effects
Cancer cell cytotoxicity screening
Cell-model response profile across sarcoma and carcinoma lines
Determine IC50 values and compare with reference coumarins
Adenosine receptor pharmacology
Receptor binding engagement context
Measure binding affinity (Ki) and functional activity at A2 subtypes
Synthetic building block supply
Characterized ultrasonic synthesis protocol
Reproduce reported yield and purity at required scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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